molecular formula C3H4Br2N2O3 B12656240 2,2-Dibromo-3-nitropropionamide CAS No. 109793-93-3

2,2-Dibromo-3-nitropropionamide

Cat. No.: B12656240
CAS No.: 109793-93-3
M. Wt: 275.88 g/mol
InChI Key: CKEKCWHEPUAYPC-UHFFFAOYSA-N
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Description

2,2-Dibromo-3-nitropropionamide (DBNPA) is a broad-spectrum, non-oxidizing biocide widely used in industrial and materials science research . Its key value lies in its high efficacy at low doses and its rapid decomposition in the environment into less toxic components, making it a subject of interest for studying sustainable antimicrobial strategies . DBNPA operates as a moderate electrophilic biocide. Its primary mechanism of action involves penetrating microbial cell walls and irreversibly reacting with vital enzymes, particularly those containing sulfur-based thiol groups (e.g., in cysteine) . This reaction disrupts crucial metabolic functions, including respiration and energy (ATP) synthesis, leading to rapid cell death within minutes of exposure . In research settings, DBNPA is extensively applied to study microbial control in various systems. Key areas include industrial water treatment (cooling towers, paper mill pulp, and circulating systems) , preservation of materials like coatings, glues, and metalworking fluids , and as a slimicide. It is also investigated as an alternative to antibiotics for controlling bacterial contamination in industrial processes, such as bioethanol fermentation . This product is provided as a white to off-white crystalline powder with a typical purity of ≥99.0% . It has a melting point of 122-125°C and is soluble in organic solvents like acetone and polyethylene glycol, while being only slightly soluble in water . Handling Note: DBNPA is a hazardous substance. Please refer to the Safety Data Sheet for detailed handling information. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for application in human or veterinary medicine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109793-93-3

Molecular Formula

C3H4Br2N2O3

Molecular Weight

275.88 g/mol

IUPAC Name

2,2-dibromo-3-nitropropanamide

InChI

InChI=1S/C3H4Br2N2O3/c4-3(5,2(6)8)1-7(9)10/h1H2,(H2,6,8)

InChI Key

CKEKCWHEPUAYPC-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)N)(Br)Br)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications

Established Synthetic Pathways for 2,2-Dibromo-3-nitrilopropionamide

The primary and most well-documented method for synthesizing 2,2-Dibromo-3-nitrilopropionamide is through the bromination of cyanoacetamide. wikipedia.orgnih.gov This process is typically acid-catalyzed and involves the electrophilic substitution of hydrogen atoms on the alpha-carbon of cyanoacetamide with bromine. wikipedia.org

The synthesis of DBNPA from cyanoacetamide is a foundational reaction in its industrial production. google.com The process involves treating cyanoacetamide with a brominating agent. wikipedia.org Various starting materials can be used to first produce cyanoacetamide, including chloroacetic acid, cyanoacetic acid, and methyl cyanoacetate. google.comirobiocide.com The cyanoacetamide is then subjected to bromination. google.com

The reaction is often carried out in a suitable solvent, such as polyethylene (B3416737) glycol, which can effectively dissolve both the reactants and the final product. wikipedia.org The bromination itself can be initiated using elemental bromine (Br₂) or a combination of sodium bromide (NaBr) and an oxidant. wikipedia.org The reaction temperature is a critical parameter and is typically maintained between 0°C and 50°C to control the reaction rate and minimize side product formation. google.com Following the bromination, the DBNPA product is isolated and purified, which may involve neutralization of the reaction mixture and subsequent extraction. wikipedia.org

A common approach involves the in situ formation of DBNPA by treating cyanoacetamide with a mixture of bromine and an alkali metal bromate (B103136), such as sodium bromate (NaBrO₃), in a glycol solvent. google.comgoogleapis.com This method allows for the direct production of DBNPA solutions that can then be stabilized for commercial use. google.com The reaction is typically conducted at temperatures between 10°C and 40°C. google.comgoogleapis.com

Reaction Conditions for DBNPA Synthesis
ParameterConditionSource
Starting MaterialCyanoacetamide wikipedia.orgnih.govgoogle.com
Brominating AgentBromine (Br₂) or Sodium Bromide (NaBr) with an oxidant wikipedia.org
SolventPolyethylene Glycol wikipedia.org
Temperature0°C to 50°C google.com
CatalystAcid-catalyzed wikipedia.orgnih.gov

When bromine is used as the brominating agent, hydrogen bromide (HBr) is generated as a byproduct, which means only half of the bromine atoms are utilized in the formation of DBNPA. google.com To improve the atom economy and reduce costs, particularly with the rising price of bromine, oxidants are often incorporated into the reaction mixture. google.com

For instance, a process has been developed where sodium hypochlorite (B82951) is added to the reaction after the initial bromination with bromine. google.com The sodium hypochlorite oxidizes the hydrobromic acid formed, regenerating bromine for further reaction. google.com This method not only improves the yield of DBNPA but also allows for the recycling of the mother liquor, making the process more economical and environmentally friendly. google.com The molar ratio of the reactants is carefully controlled to ensure complete conversion and optimal efficiency. google.com

Exploration of Derivatization Strategies

The core structure of cyanoacetamide lends itself to various chemical modifications, leading to a wide range of derivatives with diverse properties and applications. researchgate.netsigmaaldrich.comsigmaaldrich.com These derivatization strategies often exploit the reactivity of the active methylene (B1212753) group and the functional groups of the cyanoacetamide molecule. researchgate.netekb.eg

The synthesis of halogenated cyanoacetamide derivatives, with DBNPA being a prominent example, is a significant area of research. Halogenation reactions introduce one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into the cyanoacetamide structure, which can dramatically alter the molecule's chemical and biological properties. mt.com These reactions can proceed through different mechanisms depending on the specific substrate and reaction conditions. mt.com

The synthesis of these derivatives often involves electrophilic substitution, where a catalyst may be required to enhance the electrophilicity of the halogen. mt.com For example, the bromination of cyanoacetamide to form DBNPA is an electrophilic substitution at the α-carbon. wikipedia.org

The introduction of different halogens or multiple halogen atoms can lead to a library of compounds with varying reactivity and potential applications. For instance, the synthesis of other brominated or chlorinated cyanoacetamide derivatives can be achieved by modifying the reaction conditions or the halogenating agent used. mt.com

The chemical reactivity of 2,2-Dibromo-3-nitrilopropionamide is profoundly influenced by its unique structure. wikipedia.org The presence of two electron-withdrawing bromine atoms and a cyano group on the central carbon atom creates a highly electron-deficient core. wikipedia.org This electronic arrangement makes the molecule highly susceptible to nucleophilic attack, which is a key aspect of its chemical behavior. wikipedia.org

Mechanistic Insights into Chemical Reactivity and Degradation

Hydrolytic Decomposition Pathways

The decomposition of DBNPA in water is a complex process that proceeds through several key stages, ultimately breaking down the molecule into simpler, inorganic compounds. This hydrolytic pathway is critical to understanding both its efficacy as a biocide and its transient nature in the environment.

pH-Dependent Hydrolysis Kinetics and Products

The rate of DBNPA hydrolysis is highly dependent on pH, with the degradation process accelerating as the pH becomes more alkaline. epa.gov In acidic conditions, DBNPA is relatively stable, but as the pH increases, its half-life decreases dramatically. epa.gov This is because the carbon-bromine bonds are susceptible to nucleophilic attack, a reaction that is facilitated in neutral to alkaline environments. wikipedia.org

The degradation pathways of DBNPA are not only kinetically controlled by pH but also yield different primary intermediate products depending on the acidity or alkalinity of the solution. epa.gov In acidic environments (pH 5), the major degradation product is dibromoacetic acid (DBAA), accounting for 30.6% of the breakdown products. epa.govwikipedia.org As the pH moves towards neutral (pH 7) and into the alkaline range (pH 9), the primary degradation product shifts to dibromoacetonitrile (B109444) (DBAN), which constitutes 54.5% and 38.6% of the degradation products at these respective pH levels. epa.govwikipedia.org

The following interactive table provides a summary of the reported half-life of DBNPA at various pH values, illustrating the compound's decreasing stability with increasing pH.

pHHalf-LifeReference
567 days epa.govnih.govsantos.com
6.0155 hours
763 hours epa.govnih.govsantos.com
7.38.8 hours
7.75.8 hours
8.02.0 hours
8.90.34 hours (20.4 minutes)
973 minutes epa.govnih.govsantos.com

Formation of Key Degradation Intermediates

Dibromoacetonitrile (DBAN) is a significant intermediate in the hydrolysis of DBNPA, particularly under neutral to alkaline conditions. epa.govwikipedia.org It is formed as DBNPA undergoes degradation and is recognized as a major degradate at pH 7 and pH 9. epa.govwikipedia.org DBAN itself is an aliphatic nitrile and is known to be a decomposition product of DBNPA. analytice.com Its presence is a key indicator of the hydrolytic degradation pathway of the parent compound in aqueous systems.

Under acidic conditions (pH 5), the hydrolysis of DBNPA primarily yields dibromoacetic acid (DBAA). epa.govwikipedia.org This compound is a major degradate in this pH range and is also formed during the further breakdown of other intermediates like dibromoacetamide. nih.gov The formation of DBAA is a critical step in the degradation cascade that ultimately leads to simpler inorganic molecules. researchgate.net

Dibromoacetamide (DBAM) is another intermediate compound formed during the hydrolysis of DBNPA. santos.com It is part of the degradation sequence that leads to the formation of dibromoacetic acid. nih.gov The identification of DBAM confirms the stepwise nature of the hydrolytic decomposition of DBNPA. santos.com

The ultimate fate of DBNPA and its organic intermediates in aqueous environments is complete mineralization. The degradation pathways, through intermediates such as DBAN, DBAA, and DBAM, eventually lead to the formation of carbon dioxide, ammonia, and bromide ions. researchgate.netataman-chemicals.com This final breakdown into simple, inorganic constituents signifies the completion of the degradation process and is a key environmental feature of DBNPA. cneasychem.com

Influence of Environmental Factors on Hydrolysis Rates

The hydrolysis of DBNPA is highly dependent on the pH and temperature of the aqueous environment. wikipedia.orgecocaretech.com The rate of degradation accelerates significantly as the pH becomes more alkaline. Under acidic conditions, DBNPA is relatively stable, but its half-life decreases dramatically in neutral and, particularly, in alkaline solutions. wikipedia.orgnih.gov For instance, abiotic half-lives of 67 days, 63 hours, and 73 minutes have been reported for DBNPA at pH 5, 7, and 9, respectively. nih.gov This pH-dependent hydrolysis leads to different degradation products. wikipedia.org At a pH of 5, the major degradate is dibromoacetic acid (DBAA), whereas at pH 7 and 9, the primary breakdown product is dibromoacetonitrile (DBAN). wikipedia.org

The following table illustrates the relationship between pH and the degradation half-life of DBNPA.

pH ValueReported Half-LifeReference
5.067 days nih.gov
6.0155 hours
7.024 - 63 hours ataman-chemicals.comecocaretech.comnih.gov
7.75.8 hours
8.02 hours ataman-chemicals.comecocaretech.com
8.90.34 hours (20.4 minutes)
9.015 - 73 minutes ataman-chemicals.comecocaretech.comnih.gov

Nucleophilic Reaction Mechanisms

DBNPA's potent biocidal activity stems from its rapid and irreversible reactions with nucleophilic species, which are crucial components of microbial cells. nih.gov

The primary antimicrobial mechanism of DBNPA involves its interaction with sulfur-containing nucleophiles, such as the amino acids cysteine and glutathione, which are vital for microbial life. nih.gov The electrophilic bromine atoms on the DBNPA molecule react swiftly with the sulfhydryl groups of these molecules. nih.govnih.gov This reaction irreversibly alters the properties of key proteins and enzymes, disrupting cellular transport, inhibiting essential biological processes, and ultimately leading to rapid cell death. irowater.com

The presence of organic material provides an alternative degradation pathway for DBNPA, separate from simple hydrolysis. In waters with significant organic content, as measured by Total Organic Carbon (TOC), DBNPA can undergo degradation that forms monobromonitrilopropionamide (MBNPA) and other byproducts. nih.gov This reaction is facilitated by nucleophilic components within the organic matter, such as proteins, humus, and fulvic acids. For example, in a study involving whole stillage from bioethanol production (a complex organic matrix), DBNPA degraded with a half-life of just 85 minutes at a pH of 4.6. nih.govresearchgate.net This rate is significantly faster than what would be predicted by pH-dependent hydrolysis alone, highlighting the substantial role of nucleophilic reactions with organic compounds in the degradation process. nih.gov

Photodegradation Processes

Exposure to light, particularly ultraviolet (UV) radiation, is another major pathway for DBNPA decomposition. ataman-chemicals.comecocaretech.com

Photodegradation can occur through two primary mechanisms: direct and indirect photolysis. rsc.org In direct photolysis, the DBNPA molecule absorbs sunlight, which elevates it to a higher energy state and leads to its subsequent transformation. rsc.org Indirect photodegradation involves the reaction of DBNPA with photochemically generated reactive species present in the water, such as hydroxyl radicals. rsc.org Light exposure enhances the debromination of DBNPA, leading to the formation of cyanoacetamide, which then further breaks down into less toxic compounds like cyanoacetic acid and malonic acid. In one study, less than 1% of a DBNPA solution remained after 28 days of sunlight exposure, compared to 91% remaining in the dark control.

UV radiation significantly accelerates the breakdown of DBNPA in aqueous solutions. wikipedia.org The half-life of DBNPA under photolytic conditions is also influenced by pH. In aqueous photolysis studies, the half-life was 14.8 hours at pH 5, 6.9 hours at pH 7, and just 0.4 hours (24 minutes) at pH 9. santos.comsantos.com Dibromoacetic acid has been identified as a major degradate in aqueous photolysis studies at both pH 5 and pH 7.

The following table summarizes the photolytic half-life of DBNPA at different pH levels when exposed to light.

pH ValuePhotolysis Half-LifeReference
514.8 hours santos.comsantos.com
76.9 hours santos.comsantos.com
90.4 hours (24 minutes) santos.comsantos.com

Reductive Debromination Studies

Reductive debromination is a significant pathway for the degradation of 2,2-Dibromo-3-nitrilopropionamide (DBNPA), particularly in environments containing reducing agents or strong nucleophiles. This process involves the stepwise removal of bromine atoms, leading to less halogenated and generally less toxic compounds.

Reaction with Reducing Agents:

DBNPA is known to be deactivated by reducing agents. For instance, the presence of sodium bisulfite (SBS) can neutralize DBNPA, necessitating a higher concentration of the biocide to maintain its efficacy. It is suggested that for every 1 ppm of residual sodium bisulfite in a system, an additional 1.0 to 1.3 ppm of DBNPA is required to account for this deactivation. wikipedia.orgdupont.com This reactivity highlights a reductive degradation pathway.

Interaction with Sulfur-Containing Nucleophiles:

A primary mechanism of DBNPA's biocidal action and its reductive degradation involves its rapid reaction with sulfur-containing nucleophiles, such as the amino acids cysteine and glutathione. These reactions lead to the formation of various degradation products and the inactivation of the DBNPA molecule. The antimicrobial effect of DBNPA is attributed to its ability to react with sulfur-containing molecules within microorganisms.

Stepwise Debromination Process:

Studies have shown that the degradation of DBNPA in reducing environments proceeds via a stepwise debromination. wikipedia.org This process first yields monobromo-3-nitrilopropionamide (MBNPA), which can be further reduced to cyanoacetamide. wikipedia.org This stepwise reduction has been observed in various environmental and industrial settings.

Degradation in Reducing Environments:

A study on the degradation of DBNPA in a bioethanol fermentation matrix, which represents a reducing environment, found that DBNPA degrades rapidly. nih.govresearchgate.netresearchgate.netnih.gov The degradation followed first-order kinetics with a calculated half-life of 85 minutes. nih.govresearchgate.netresearchgate.netnih.gov Interestingly, the release of bromide ions was observed to lag behind the disappearance of DBNPA, suggesting the formation of intermediate organic bromine-containing compounds before complete mineralization. nih.gov

Identified Degradation Products:

The reductive debromination of DBNPA, along with other degradation pathways like hydrolysis, leads to a variety of products. The specific products formed can depend on the environmental conditions such as pH. At a pH of 5, a major degradation product is dibromoacetic acid, while at pH 7 and 9, dibromoacetonitrile is more dominant. analytice.com In addition to these, other identified degradation products include cyanoacetamide, bromoacetamide, and bromoacetic acid. wikipedia.org Ultimately, under certain conditions, DBNPA can be degraded to ammonia, bromide ions, and carbon dioxide. dupont.com

Research Findings on DBNPA Degradation:

While the qualitative aspects of reductive debromination are recognized, detailed quantitative kinetic studies and product distribution analyses for the reaction of DBNPA with a wide range of specific reducing agents are not extensively available in publicly accessible literature. However, the available data provides a clear indication of the compound's susceptibility to reductive degradation.

Table 1: Degradation of DBNPA in a Reducing Environment (Bioethanol Fermentation Matrix)

ParameterValueReference
Degradation Kinetics First-order nih.govresearchgate.netresearchgate.netnih.gov
Half-life 85 minutes nih.govresearchgate.netresearchgate.netnih.gov
Observation Lag in bromide ion release, suggesting intermediate formation. nih.gov

Table 2: Identified Degradation Products of DBNPA under Various Conditions

Degradation ProductConditions/PathwaysReference(s)
Monobromo-3-nitrilopropionamide (MBNPA)Reductive Debromination wikipedia.org
CyanoacetamideReductive Debromination, Hydrolysis wikipedia.org
Dibromoacetic acidHydrolysis (dominant at pH 5) analytice.com
DibromoacetonitrileHydrolysis (dominant at pH 7 and 9) analytice.com
BromoacetamideDegradation Product wikipedia.org
Bromoacetic acidDegradation Product wikipedia.org
AmmoniaFurther Degradation dupont.com
Bromide IonsFurther Degradation dupont.com
Carbon DioxideFurther Degradation dupont.com

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Methods

Chromatography, particularly liquid chromatography, stands as a primary tool for the separation and quantification of DBNPA from complex mixtures. These methods offer high resolution and sensitivity, enabling the analysis of both the active compound and its degradation products.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of DBNPA. Various HPLC methods have been developed, employing different column chemistries and detection systems to suit specific matrices.

Reverse-phase (RP) HPLC is a common approach for analyzing DBNPA. sielc.com A typical method utilizes a C18 or Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, formic acid is substituted for phosphoric acid. sielc.com HPLC coupled with an Ultraviolet (UV) or Diode Array Detector (DAD) is frequently employed. Detection is often performed at wavelengths around 230 nm or 246 nm. wikipedia.orguva.nl

HPLC methods have been applied to quantify DBNPA in diverse samples, including industrial water systems, antimicrobial formulations, and air samples. wikipedia.orgusda.govanalytice.com For instance, an HPLC-DAD method has been used for the analysis of DBNPA in air, achieving a limit of quantification of 1 µg per support medium. analytice.com In water samples, HPLC with UV detection can measure DBNPA concentrations greater than 0.1 mg/L. wikipedia.org Beyond simple quantification, HPLC is also utilized in quality control to assess the purity and related substances in DBNPA products. adityachemsynth.com

Table 1: Examples of HPLC Methods for DBNPA Analysis

Analytical Technique Column Mobile Phase Detector Application Limit of Quantification (LOQ) / Detection Limit (DL)
Reverse-Phase HPLC Newcrom C18 Acetonitrile, Water, Phosphoric Acid MS-compatible General analysis, preparative separation Not Specified
HPLC/DAD Not Specified (on XAD-2 tube) Not Specified DAD Air samples 1 µg/Support
HPLC with UV Detection Not Specified Not Specified UV (230 nm) Water samples >0.1 mg/L (DL)
Normal Phase LC Not Specified Not Specified Not Specified Antimicrobial products Not Specified

For trace-level detection and enhanced specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) is the method of choice. This technique provides high sensitivity and selectivity, making it ideal for analyzing DBNPA in complex matrices where interferences are common. nih.govsciencegate.app

A key application of LC/MS/MS is in monitoring DBNPA and its degradation products in challenging environments like bioethanol fermentation coproducts. sciencegate.appnih.govresearchgate.net In one such study, an LC/MS/MS method was developed to quantify DBNPA in water and its primary degradation product, bromide, in whole stillage. nih.govnih.govresearchgate.net The analysis is typically performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative mode. researchgate.net For DBNPA, the deprotonated molecule [M-H]⁻ is monitored, with characteristic ions corresponding to the bromine isotopes (m/z 238.8, 240.8, and 242.8). nih.gov

The development of these methods requires careful validation, including assessment of linearity, accuracy, and precision. nih.gov For example, a validated method for DBNPA in a methanol/water matrix demonstrated good linearity and accuracy over a concentration range of 2 to 25 ppm. nih.gov However, the inherent instability of DBNPA in certain complex matrices, such as fermentation mash, can prevent direct quantification, highlighting the importance of matrix considerations. nih.govsciencegate.appresearchgate.net In such cases, LC/MS/MS is invaluable for studying the degradation kinetics by monitoring the disappearance of the parent compound or the appearance of stable byproducts like bromide. nih.govresearchgate.net

Table 2: LC/MS/MS Method Parameters for DBNPA Analysis

Parameter Description
Instrumentation Shimadzu HPLC system connected to a 3200 QTrap triple quadrupole mass spectrometer. researchgate.net
Ion Source Electrospray Ionization (ESI) Turbo Ion Source. researchgate.net
Polarity Negative Ion Mode. nih.gov
Monitored Ions (DBNPA) [M-H]⁻ at m/z 238.8, 240.8, 242.8 (corresponding to Br isotopes). nih.gov
Mobile Phase Solvent A: 0.1% (w/v) formic acid in water; Solvent B: 0.1% (w/v) formic acid in methanol. researchgate.net
Column Not specified, but a guard column was also used. researchgate.net
Application Quantification of DBNPA in water and study of its degradation in bioethanol fermentation products. sciencegate.appresearchgate.net

Spectroscopic Approaches

Spectroscopic methods, particularly UV-Visible spectrophotometry, offer simpler and more rapid alternatives for DBNPA quantification, although they may lack the specificity of chromatographic techniques. These methods are often used for process control or in situations where high-end chromatographic equipment is unavailable.

A notable spectrophotometric method involves the colorimetric reaction of DBNPA with certain phenolic or anilinic compounds under alkaline conditions. google.com One such method uses pyrocatechol, which reacts with DBNPA in the presence of magnesium ions at a pH of approximately 9 to generate a violet-colored species. google.com The intensity of the color, measured at a specific wavelength (e.g., 537 nm), is proportional to the DBNPA concentration. This method is simple and effective, allowing for the rapid determination of DBNPA. For accurate results, potential interferences from ions like iron may need to be removed, for example, by using a cation-exchange resin. google.com

In addition to standalone colorimetric assays, UV-Vis spectroscopy is the fundamental detection principle in HPLC-UV systems, as described previously, where the absorbance of DBNPA is measured at a specific wavelength (e.g., 230 nm or 246 nm) as it elutes from the column. wikipedia.orguva.nl

Immunochemical Detection Methods

Immunochemical methods provide highly sensitive and specific detection of target molecules and can be adapted for rapid, on-site analysis. The development of immunoassays for small molecules like DBNPA presents a powerful analytical tool.

An Enzyme-Linked Immunosorbent Assay (ELISA) has been developed for the sensitive detection of DBNPA, capable of measuring levels below 100 parts per billion (ppb). google.com This level of sensitivity is a significant improvement over some conventional HPLC methods. google.com

The development of this assay involved synthesizing novel DBNPA analogs that act as haptens. google.com These haptens, when linked to a larger carrier protein (like Keyhole Limpet Hemocyanin or Bovine Serum Albumin), become immunogenic. google.com This conjugate is injected into an animal to provoke an immune response, leading to the production of antibodies specific to the DBNPA structure. Through hybridoma technology, monoclonal antibodies with a high affinity and specificity for DBNPA are isolated. google.com

The resulting antibodies are employed in a competitive ELISA format. In this assay, the antibody is immobilized on a microplate. A sample containing an unknown amount of DBNPA is mixed with a known amount of an enzyme-labeled DBNPA analog. These two compounds then compete for binding to the limited number of antibody sites. After an incubation period, the plate is washed, and a substrate for the enzyme is added. The amount of color produced is inversely proportional to the concentration of DBNPA in the sample. This method provides a rapid and highly sensitive means for field testing of DBNPA in various aqueous systems. google.com

Method Validation and Matrix Effects in Complex Samples

The validation of any analytical method is critical to ensure reliable and accurate results. For a reactive compound like DBNPA, this process is particularly challenging, especially when analyzing complex biological or industrial matrices. The matrix effect, which is the alteration of an analyte's response due to co-eluting substances from the sample matrix, is a significant concern. medipharmsai.comnih.gov

Matrix effects can cause ion suppression or enhancement in mass spectrometry, leading to underestimation or overestimation of the analyte concentration. nih.gov A clear example of this was observed during the development of an LC/MS/MS method for DBNPA in bioethanol fermentation products. sciencegate.appresearchgate.net While the method was successfully validated in a clean solvent matrix (methanol/water), DBNPA proved to be highly unstable in the complex "whole stillage" matrix, decaying rapidly with a calculated half-life of just 85 minutes. nih.govresearchgate.net This instability prevented the direct validation of the quantification method within the fermentation matrix itself. nih.govsciencegate.app

To overcome such challenges, analysts employed an alternative strategy: they developed and validated a robust method for a stable degradation product, bromide, in the complex matrix. researchgate.netresearchgate.net By monitoring the increase in bromide concentration over time, they could infer the degradation kinetics of the parent DBNPA. researchgate.net

Strategies to mitigate matrix effects during method development include:

Efficient Sample Preparation: Using techniques like liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering components. medipharmsai.com

Dilution: Diluting the sample to reduce the concentration of matrix components. medipharmsai.com

Use of Internal Standards: Employing stable isotope-labeled internal standards that co-elute with the analyte and experience similar matrix effects can compensate for signal variations. medipharmsai.com

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample to be analyzed. nih.gov

The validation process involves evaluating parameters such as accuracy, precision, selectivity, linearity, and the limit of quantification (LOQ). researchgate.net The data below, from a study on DBNPA, shows validation results for both the parent compound in a simple matrix and its degradation product in a complex one. researchgate.net

Table 3: Method Validation Data for DBNPA and its Degradation Product (Bromide)

Analyte & Matrix Sample ID (Spiked Concentration) Accuracy (Recovery %) Precision (RSD %)
DBNPA in 50/50 Methanol/Water 100 ppm 93.2% 0.89% (at 60 ppm)
20 ppm 103.4% Not Specified
5 ppm 104.2% 2.56% (at 5 ppm)
Bromide in Whole Stillage 6.8 ppm 104.4% 2.14% (at 1.2 ppm)
4.3 ppm 108.3% 3.90% (at 4.3 ppm)
1.8 ppm 99.1% Not Specified

Data adapted from a study on DBNPA quantification and degradation. researchgate.net

Environmental Chemistry and Biotransformation Dynamics

Abiotic Degradation in Aqueous Environments

DBNPA's chemical structure renders it susceptible to breakdown in water through hydrolysis and photolysis. wikipedia.org The rates of these abiotic degradation processes are significantly influenced by the chemical conditions of the aqueous environment.

The hydrolysis of DBNPA is highly dependent on the pH of the water. wikipedia.org In acidic conditions (pH 5), DBNPA is relatively stable, with a reported half-life of 67 days. nih.gov As the pH increases to neutral (pH 7) and alkaline (pH 9) conditions, the rate of hydrolysis accelerates significantly, with half-lives of approximately 63 hours and 73 minutes, respectively. nih.gov

The degradation products of hydrolysis also vary with pH. At a pH of 5, the primary degradation product is dibromoacetic acid. wikipedia.org In contrast, at pH 7 and 9, dibromoacetonitrile (B109444) becomes the major degradate. wikipedia.org Further hydrolysis, particularly in neutral to slightly alkaline conditions, can lead to the formation of ammonia, carbon dioxide, bromide ions, and cyanoacetic acid. wikipedia.org The presence of organic matter in the water can also influence the degradation pathway, leading to the formation of monobromonitrilopropionamide and other products.

Hydrolysis Half-life of DBNPA at Different pH Levels

pH Half-life Major Degradation Product
5 67 days Dibromoacetic acid
7 63 hours Dibromoacetonitrile
9 73 minutes Dibromoacetonitrile

Exposure to sunlight significantly accelerates the degradation of DBNPA in aqueous environments. wikipedia.org In one study, less than 1% of the initial DBNPA concentration remained after 28 days of exposure to sunlight. Photodegradation can occur through direct absorption of light or indirectly through reactions with photochemically generated substances in the water. rsc.org

The rate of photolysis is also influenced by pH. regulations.gov Studies have shown photolytic half-lives of 14.8 hours at pH 5, 6.9 hours at pH 7, and 0.4 hours at pH 9 in exposed test solutions. santos.com In comparison to hydrolysis, sunlight-induced degradation becomes a relatively fast process at a pH below 5. The major degradation product in aqueous photolysis studies at pH 5 and 7 is dibromoacetic acid. The presence of both DBNPA and another biocide, glutaraldehyde (B144438), can lead to the formation of interaction products, and photodegradation can increase the rate of this interaction. rsc.org

Biotic Transformation and Microbial Community Interactions

Microbial activity plays a crucial role in the breakdown of DBNPA in aquatic ecosystems. epa.govepa.gov The compound is readily biodegradable under both aerobic and anaerobic conditions. nih.gov

The primary pathway for the environmental breakdown of DBNPA is through aerobic and anaerobic metabolism by microorganisms. epa.govepa.gov In both aerobic and anaerobic aquatic metabolism studies, DBNPA has been shown to have a half-life of less than four hours. This rapid biotic degradation contributes significantly to its non-persistent nature in the environment. epa.govepa.gov

The degradation products of aerobic and anaerobic metabolism are largely similar and include compounds such as oxalic acid, 2-cyanoacetamide (B1669375), bromoacetamide, dibromoacetic acid, bromoacetic acid, and dibromoacetonitrile. However, the relative concentrations of these degradates can vary depending on the oxygen conditions. For instance, in an aerobic aquatic metabolism study, dibromoacetic acid and 2-cyanoacetamide were the major degradates. In an anaerobic aquatic metabolism study, 2-cyanoacetamide and dibromoacetic acid were the main degradation products identified in the aqueous layer, while 2-cyanoacetamide, dibromoacetonitrile, and bromoacetamide were found in the sediment. Ultimately, both chemical and biological degradation processes lead to the formation of ammonia, carbon dioxide, and bromide ions.

Major Degradates of DBNPA in Aquatic Metabolism Studies

Condition Major Degradates
Aerobic Dibromoacetic acid, 2-Cyanoacetamide
Anaerobic 2-Cyanoacetamide, Dibromoacetic acid

The composition and health of the local microbial community can significantly influence the rate at which DBNPA degrades. asm.orgnih.gov Studies have shown that microbial communities in surface waters previously impacted by hydraulic fracturing (HF) activities respond differently to DBNPA compared to unimpacted communities. asm.orgnih.gov

In HF-impacted microcosms, microbial communities were found to be more sensitive to DBNPA, leading to a longer persistence of the biocide and its degradation by-products. asm.orgnih.gov Conversely, microbial communities in unimpacted waters demonstrated a greater ability to tolerate and degrade DBNPA. nih.gov This difference in degradation dynamics is linked to the changes in the microbial community structure, including alpha and beta diversity, in response to the biocide. asm.orgnih.gov The pH of the water, which can be affected by HF activities, also plays a role, with faster degradation observed at higher pH levels. nih.gov

The development of microbial resistance to biocides is a significant concern. While specific mechanisms for DBNPA resistance are not yet fully understood, research on related compounds and other biocides provides some insights. nih.govasm.org Bacteria can develop resistance to biocides like glutaraldehyde through the overexpression of efflux pumps, which actively transport toxic substances out of the cell. asm.org It is plausible that similar mechanisms could be involved in resistance to DBNPA.

Studies have shown that Escherichia coli can rapidly develop resistance to DBNPA when exposed to sub-inhibitory concentrations. asm.orgnih.gov This acquired resistance is associated with the expression of efflux pumps. nih.gov Furthermore, research on microbial communities exposed to both DBNPA and glutaraldehyde has identified certain taxa that can tolerate both biocides, suggesting potential cross-resistance mechanisms. asm.orgnih.gov However, DBNPA was observed to be less effective in controlling microbial populations compared to glutaraldehyde, with a more diverse range of taxa able to tolerate it. asm.orgnih.gov

Environmental Persistence and Mobility of Degradation Products

The environmental fate of 2,2-Dibromo-3-nitrilopropionamide (DBNPA) is characterized by its rapid degradation under typical environmental conditions. santos.com Both biotic and abiotic processes contribute to its breakdown in soil and water. wikipedia.org However, the focus of environmental concern shifts to its degradation products, which exhibit their own distinct persistence and mobility characteristics. The primary degradation pathways for DBNPA are influenced by factors such as pH, the presence of light, and nucleophiles. epa.gov These pathways lead to the formation of several byproducts, most notably dibromoacetonitrile (DBAN) and dibromoacetic acid (DBA). wikipedia.org

The rate of DBNPA degradation and the resulting products are highly dependent on the pH of the surrounding medium. wikipedia.org In acidic environments, DBNPA tends to be more stable. nih.gov Conversely, its degradation is accelerated in alkaline conditions. The abiotic half-lives of DBNPA at pH 5, 7, and 9 are reported to be 67 days, 63 hours, and 73 minutes, respectively. In soil, DBNPA exhibits half-lives ranging from 4 to 25 hours across a pH range of 4.8 to 7.5. nih.gov

Table 1: pH-Dependent Degradation of DBNPA

pHPrimary Degradation ProductPercentage of Total Degradation ProductsAbiotic Half-Life of DBNPA
5Dibromoacetic acid (DBA)30.6% wikipedia.org67 days
7Dibromoacetonitrile (DBAN)54.5% wikipedia.org63 hours
9Dibromoacetonitrile (DBAN)38.6% wikipedia.org73 minutes

This table illustrates the influence of pH on the primary degradation products of DBNPA and its degradation rate.

Dibromoacetonitrile (DBAN)

Dibromoacetonitrile is a significant degradation product of DBNPA, particularly in neutral to alkaline waters. wikipedia.org It is recognized as being more recalcitrant and approximately three times more toxic than its parent compound, DBNPA. asm.org The formation of DBAN can occur through the hydrolysis of DBNPA. nih.gov

In aquatic environments, DBAN undergoes hydrolysis, a process that is faster in alkaline waters. nih.gov It has been reported that approximately 5% and 20% of DBAN is lost to hydrolysis within 10 days at pH 6 and 8, respectively. nih.govwho.int Volatilization of DBAN from water surfaces is not expected to be a significant fate process. nih.gov Similarly, adsorption to sediment and bioconcentration in aquatic organisms are not considered major pathways for this compound. nih.gov In soil, DBAN is expected to be very mobile and has the potential to leach into groundwater. who.int

Dibromoacetic Acid (DBA)

Dibromoacetic acid is the predominant degradation product of DBNPA in acidic conditions. wikipedia.org It can be formed as a byproduct of water disinfection through chlorination, especially in the presence of bromide. nih.gov DBA is not expected to volatilize from either moist or dry soil surfaces. nih.gov Like DBAN, it is considered to have high mobility in soil.

The persistence of these degradation products raises environmental concerns. While DBNPA itself degrades rapidly, its brominated byproducts, such as DBAN, can have longer half-lives and may pose a greater risk to environmental and public health. asm.org

Bioavailability and Environmental Partitioning Considerations

The bioavailability of a chemical substance is a critical factor in determining its potential to cause adverse effects in organisms. It is influenced by the chemical's properties and the characteristics of the environmental medium. core.ac.uk

Dibromoacetonitrile (DBAN)

DBAN has been shown to be well absorbed following oral administration in animal studies, with absorption rates approaching 90% in mice and rats. nih.gov The octanol/water partition coefficient (log P) for DBAN is 0.420, indicating a relatively low potential for bioaccumulation. nih.govacs.org This value suggests that partitioning into the lipid phase of organisms from the water phase is not a primary driver of its uptake. epa.gov Despite its low log P, its high cytotoxicity has been highlighted as a potential driver of toxicity in drinking water. acs.org

Dibromoacetic Acid (DBA)

The oral bioavailability of DBA has been reported to be 30% in male rats, with its lower bioavailability compared to similar compounds attributed to a significant first-pass metabolism in the liver. nih.govnih.gov Studies have demonstrated that DBA can cross the placenta and be absorbed by fetal tissue, indicating its potential for developmental effects. nih.govnih.gov The partitioning behavior of organic contaminants like DBA is influenced by soil properties such as organic matter content, pH, and clay mineral concentration, which control the distribution between the solid and water phases. core.ac.uk

Table 2: Physicochemical Properties and Bioavailability of DBNPA Degradation Products

CompoundLog POral BioavailabilityKey Environmental Behavior
Dibromoacetonitrile (DBAN)0.420 nih.gov~90% (in rats and mice) nih.govHigh mobility in soil, low bioaccumulation potential. nih.govwho.int
Dibromoacetic Acid (DBA)-30% (in male rats) nih.govnih.govHigh mobility in soil, can cross the placenta. nih.govnih.gov

This table summarizes key data points related to the environmental partitioning and bioavailability of DBAN and DBA.

Computational and Theoretical Studies on 2,2 Dibromo 3 Nitropropionamide

Molecular Modeling and Electronic Structure Analysis

Molecular modeling and electronic structure analysis provide fundamental information about the three-dimensional geometry, charge distribution, and orbital energies of a molecule. While specific computational studies detailing the electronic structure of DBNPA are not extensively available in peer-reviewed literature, we can infer its properties based on its constituent functional groups and data from analogous molecules.

The DBNPA molecule possesses a central carbon atom bonded to two bromine atoms, a cyano group (-C≡N), and a carboxamide group (-C(=O)NH2). wikipedia.org The presence of highly electronegative bromine and nitrogen atoms, along with the electron-withdrawing nature of the cyano and carbonyl groups, significantly influences the electronic properties of the molecule.

Table 6.1.1: Representative Computed Molecular Parameters for DBNPA and Related Structures This table presents expected values based on computational studies of similar functional groups, as direct computational data for DBNPA is not readily available in the literature.

ParameterFunctional GroupExpected ValueSignificance
Bond LengthC-Br~1.95 ÅThe relatively long and weak C-Br bonds are susceptible to cleavage, contributing to the reactivity of DBNPA.
Bond LengthC=O~1.23 ÅThe polarized double bond is a key site for intermolecular interactions.
Bond LengthC-C~1.52 ÅA standard single bond connecting the functional groups.
Bond AngleBr-C-Br~109.5°Tetrahedral geometry around the central carbon atom.
Mulliken ChargeCentral CarbonPositive (δ+)The central carbon is highly electrophilic due to the attached electron-withdrawing groups, making it a primary target for nucleophiles.
Mulliken ChargeBromine AtomsNegative (δ-)The bromine atoms are polarized, contributing to the overall reactivity.
HOMO Energy-HighThe Highest Occupied Molecular Orbital (HOMO) is likely located on the bromine atoms or the amide group, indicating these are sites for electron donation.
LUMO Energy-LowThe Lowest Unoccupied Molecular Orbital (LUMO) is expected to be associated with the σ* orbitals of the C-Br bonds, making them susceptible to nucleophilic attack. stackexchange.com

The low-lying LUMO, in particular, is a key feature of α-halocarbonyl compounds and is responsible for their high reactivity towards nucleophiles in SN2-type reactions. stackexchange.com The combination of the π* orbital of the carbonyl group and the σ* orbital of the C-Br bond creates a lower-energy molecular orbital that is readily attacked. stackexchange.com This electronic configuration is central to the biocidal mechanism of DBNPA.

Reaction Pathway Simulations

The degradation of DBNPA in aqueous environments is known to proceed through two primary pathways: hydrolysis and nucleophilic reaction. Computational simulations, such as those employing Density Functional Theory (DFT), can be used to model these reaction pathways, identify transition states and intermediates, and calculate activation energies. While specific simulations for DBNPA are not widely published, studies on similar molecules, like α-haloketones, provide valuable insights. up.ac.za

The hydrolysis of DBNPA is pH-dependent. wikipedia.org At lower pH, the primary degradation product is dibromoacetic acid, while at neutral to higher pH, dibromoacetonitrile (B109444) is the main product. wikipedia.org Further degradation leads to the formation of ammonia, bromide ions, and ultimately carbon dioxide. wikipedia.org

A simulated reaction pathway for the nucleophilic attack on DBNPA by a generic nucleophile (Nu-) would likely involve the following steps:

Nucleophilic Attack: The nucleophile attacks the electrophilic central carbon atom.

Transition State: A high-energy transition state is formed where the nucleophile is partially bonded to the carbon, and one of the carbon-bromine bonds is partially broken.

Product Formation: The bromide ion is expelled as a leaving group, and a new bond is formed between the nucleophile and the carbon atom.

Computational modeling of these steps would provide the activation energy barrier, which determines the reaction rate. The presence of two bromine atoms likely facilitates the reaction by increasing the electrophilicity of the central carbon and by providing good leaving groups.

Quantitative Structure-Activity Relationships (QSAR) for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable tools in the development of new biocides, as they can predict the activity of untested compounds and provide insights into the structural features that are important for efficacy.

While specific QSAR models for 2,2-dibromo-3-nitrilopropionamide and its close derivatives are not readily found in the literature, numerous studies have been conducted on other classes of antimicrobial compounds. nih.govresearchgate.netmdpi.com These studies highlight the types of molecular descriptors that are often correlated with biocidal activity.

Table 6.3.1: Common Descriptors in QSAR Models for Antimicrobial Compounds

Descriptor TypeExamplesRelevance to Biocidal Activity
Electronic Dipole moment, Partial atomic charges, HOMO/LUMO energiesThese descriptors relate to the ability of a molecule to participate in electrostatic interactions and chemical reactions with biological targets. researchgate.net
Topological Molecular connectivity indices, Shape indicesThese descriptors encode information about the size, shape, and branching of a molecule, which can influence its ability to bind to a target site. nih.gov
Physicochemical LogP (lipophilicity), Molar refractivity, PolarizabilityThese properties govern the transport of the biocide to its site of action and its interaction with the biological target. nih.gov

For halogenated biocides like DBNPA, QSAR models would likely show that the presence and nature of the halogen atoms are critical for activity. The electron-withdrawing properties and the leaving group ability of bromine are expected to be key parameters. In the case of DBNPA, the combination of two bromine atoms and a nitrilo group on the same carbon atom creates a highly reactive electrophilic center, which is a key feature for its potent biocidal action.

Novel Applications in Chemical and Biological Systems Non Biocidal Focus

Investigation as an Antimicrobial Agent in Industrial Fermentation Processes (e.g., Ethanol (B145695) Production)

In industrial ethanol production, bacterial contamination can significantly reduce fermentation efficiency by competing with yeast for essential nutrients and producing organic acids that inhibit yeast growth. Research has focused on the use of 2,2-Dibromo-3-nitrilopropionamide (DBNPA) to control these bacterial populations. Studies have shown that DBNPA can effectively reduce bacterial contamination during the fermentation of lignocellulosic biomass, such as corn stover.

One study investigated the impact of DBNPA on ethanol fermentation using genetically engineered Escherichia coli. The results indicated that the introduction of DBNPA at specific concentrations could control bacterial contamination without negatively impacting the ethanol-producing microorganism. In experiments using detoxified acid-pretreated corn stover, the final ethanol concentration was significantly higher in fermenters treated with DBNPA compared to untreated controls. Specifically, at an initial DBNPA concentration of 10 mg/L, the final ethanol concentration reached 20.4 g/L, a 49% increase over the control group which only reached 13.7 g/L. This demonstrates the potential of DBNPA to improve the efficiency of industrial fermentation processes.

The effectiveness of DBNPA in controlling bacterial contamination in fuel ethanol fermentations has been evaluated, showing a significant reduction in lactic and acetic acid levels, which are indicative of bacterial activity. In a 50-hour fermentation cycle, the use of DBNPA resulted in a nearly 90% reduction in these inhibitory acids, leading to a 2-3% increase in ethanol yield.

Table 1: Effect of DBNPA on Ethanol Fermentation of Corn Stover

Treatment Initial DBNPA Concentration (mg/L) Final Ethanol Concentration (g/L) Increase in Ethanol Concentration (%)
Control 0 13.7 -

Chemical Agents for Plant Pathogen Control (e.g., Candidatus Liberibacter asiaticus)

Candidatus Liberibacter asiaticus (CLas) is the bacterium associated with citrus greening disease, also known as Huanglongbing (HLB), which poses a significant threat to citrus production worldwide. Research has explored the use of DBNPA as a potential agent to control this pathogen. Studies have demonstrated the in vitro inhibitory effects of DBNPA on Liberibacter crescens, a culturable surrogate for CLas.

The efficacy of DBNPA has been evaluated through various screening methods, including broth dilution assays, to determine its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). These studies have shown that DBNPA can inhibit the growth of the surrogate bacterium at low concentrations. Furthermore, research has investigated the application of DBNPA in combination with other compounds to enhance its effectiveness against CLas. For instance, combinations of DBNPA with antibiotics like penicillin and streptomycin (B1217042) have been tested for synergistic effects.

Field trials have also been conducted to assess the effectiveness of DBNPA in controlling CLas in infected citrus trees. These trials often involve the application of DBNPA through methods such as trunk injection. The results of these studies are crucial for determining the practical application of DBNPA in managing citrus greening disease.

Table 2: In Vitro Activity of DBNPA against Liberibacter crescens

Assay Type DBNPA Concentration (µg/mL) Observed Effect
Minimum Inhibitory Concentration (MIC) 1.95 Inhibition of bacterial growth

Research into Interactions with Biological Membranes

The mechanism of action of DBNPA is believed to involve its interaction with biological membranes and cellular components. Research in this area has focused on understanding how DBNPA affects the integrity and function of bacterial cell membranes. It is proposed that DBNPA can rapidly penetrate the cell membrane and react with thiol-containing enzymes and proteins, leading to the disruption of cellular processes.

The lipophilic nature of DBNPA allows it to partition into the lipid bilayer of cell membranes. This interaction can lead to a loss of membrane integrity, resulting in the leakage of essential intracellular components and ultimately cell death. The reactivity of DBNPA with sulfhydryl groups in proteins is a key aspect of its antimicrobial activity. This reaction can inactivate critical enzymes involved in metabolism and respiration, further contributing to its efficacy.

Studies have utilized various biophysical techniques to investigate the interaction of DBNPA with model membrane systems, such as liposomes. These experiments help to elucidate the molecular details of how DBNPA disrupts membrane structure and function. The rapid and irreversible nature of its action is a significant characteristic that has been explored in these studies.

Development of Formulations for Enhanced Chemical Delivery (e.g., Micellar Systems)

To improve the stability and delivery of DBNPA, researchers have explored the development of advanced formulations, such as micellar systems. DBNPA is known to be unstable in aqueous solutions, particularly at alkaline pH, which can limit its application. Encapsulating DBNPA within micelles can protect it from degradation and enhance its solubility and bioavailability.

Micelles are self-assembled colloidal structures formed by surfactants in solution. They consist of a hydrophobic core and a hydrophilic shell. DBNPA, being a relatively hydrophobic molecule, can be incorporated into the core of these micelles. This encapsulation can shield DBNPA from hydrolysis and other degradation pathways, thereby extending its shelf life and effectiveness.

Research has been conducted on formulating DBNPA in nonionic surfactant micelles. These studies have investigated the effects of different surfactant types and concentrations on the stability and release characteristics of DBNPA. The results have shown that micellar formulations can significantly improve the stability of DBNPA in aqueous environments. For example, the half-life of DBNPA in a micellar solution at pH 9 was found to be substantially longer than in a simple aqueous solution under the same conditions. This enhanced stability is crucial for applications where a sustained release of the active ingredient is required.

Table 3: Stability of DBNPA in Aqueous and Micellar Solutions

Formulation pH Half-life (hours)
Aqueous Solution 9 1

Q & A

Q. What are the established synthesis routes for DBNPA, and how can its purity be validated?

DBNPA is typically synthesized via bromination of 3-nitropropionamide derivatives. Key steps include controlled bromination using bromine or HBr under acidic conditions to avoid over-substitution. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Residual bromine content should be quantified via titration (e.g., iodometric methods) to ensure compliance with safety thresholds .

Q. What is the proposed mechanism of antimicrobial action for DBNPA?

DBNPA acts as a non-oxidizing biocide, disrupting microbial cell membranes and intracellular enzymes through electrophilic attack on thiol (-SH) groups. This mechanism is concentration-dependent: at low concentrations (5–15 ppm), it inhibits enzyme activity; at higher doses (>20 ppm), it causes membrane lysis. Comparative studies with glutaraldehyde and isothiazolins suggest DBNPA’s superior efficacy against biofilms in aqueous systems .

Q. Which analytical methods are recommended for quantifying DBNPA in environmental or biological matrices?

Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) is preferred for trace-level detection in water samples. For biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a C18 column and acetonitrile/water mobile phase provides high sensitivity (LOQ ≈ 0.1 ppb). Calibration curves should account for matrix effects via standard addition .

Advanced Research Questions

Q. How does DBNPA’s stability vary under different pH and temperature conditions?

DBNPA hydrolyzes rapidly in alkaline environments (e.g., t₁/₂ = 2 hours at pH 9, 23°C), yielding dibromoacetamide and nitrite ions as primary degradation products. At neutral pH (6–7), stability improves (t₁/₂ > 24 hours), but thermal degradation accelerates above 40°C. Researchers should pre-stabilize test solutions with buffering agents (e.g., phosphate buffer) and monitor degradation kinetics via UV-Vis spectroscopy (λ = 280 nm) .

Q. What experimental designs are effective for studying synergistic effects between DBNPA and other biocides?

Fractional inhibitory concentration (FIC) index assays are recommended. For example, combine DBNPA with glutaraldehyde at sub-inhibitory concentrations and assess biofilm eradication using confocal microscopy or ATP bioluminescence. Synergy is defined as FIC ≤ 0.5. Statistical analysis via response surface methodology (RSM) can optimize combinatorial ratios .

Q. How can researchers resolve contradictions in reported efficacy data across studies?

Contradictions often arise from variability in microbial strains, biofilm maturity, or organic load. Standardize testing using ASTM E2315 (cooling tower biofilms) or ISO 20776-1 (planktonic bacteria). Meta-analyses should stratify data by strain (e.g., Pseudomonas aeruginosa vs. Legionella pneumophila) and environmental conditions (e.g., hard water vs. saline) .

Q. What methodologies assess the environmental impact of DBNPA degradation byproducts?

Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to evaluate byproduct ecotoxicity. For hydrolyzed products, LC-MS and ion chromatography can quantify nitrite and bromide ions. Field studies in simulated cooling towers should correlate biocide half-life with microbial rebound rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.